molecular formula C8H10Cl2N2 B1458293 2,3-Dichloro-5,6-diethylpyrazine CAS No. 1461705-47-4

2,3-Dichloro-5,6-diethylpyrazine

Cat. No. B1458293
CAS RN: 1461705-47-4
M. Wt: 205.08 g/mol
InChI Key: IGPMBOSVPGVGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-5,6-diethylpyrazine (DCDEP) is an organic compound belonging to the pyrazine family. Its chemical formula is C8H10Cl2N2, and its molecular weight is approximately 205.09 g/mol . DCDEP is a colorless liquid with a distinct odor. It is used in various applications, including flavor and fragrance synthesis.

Scientific Research Applications

1. Synthesis of Diketopiperazines and Spectroscopic Studies

2,3-Dichloro-5,6-diethylpyrazine has been utilized in chemical reactions to synthesize diketopiperazines such as alanine anhydride and α-aminobutyric anhydride. These compounds exhibit a cis configuration, as confirmed by PMR spectra analysis (Ohta, Akita, & Hara, 1979). Additionally, the compound has played a role in the synthesis of pyrazine- or pyridine-ring-fused tetraazachlorins, bacteriochlorins, and isobacteriochlorins, contributing to advancements in spectroscopic and electrochemical studies. This demonstrates its utility in creating novel chemical structures and aiding in the understanding of molecular properties (Makarova et al., 2009).

2. Reaction with Amines and Photodynamic Therapy Applications

The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines results in the formation of mono-substituted or bis-substituted products, showcasing its reactivity and potential for generating diverse chemical entities. This property is significant in synthesizing compounds with non-linear optical properties and evaluating biological activities, highlighting its importance in materials science and pharmacology (Hou & Matsuoka, 1993). Additionally, 2,3-dicyano-5,6-diethoxycarbonylpyrazine, a related compound, has been condensed with a metal salt to produce water-soluble metal complexes with potential applications in photodynamic therapy for cancer treatment (Kudrevich, Galpern, & Lier, 1994).

properties

IUPAC Name

2,3-dichloro-5,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2/c1-3-5-6(4-2)12-8(10)7(9)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPMBOSVPGVGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)Cl)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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